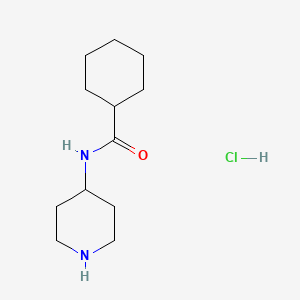

N-(Piperidine-4-yl)cyclohexanecarboxamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(Piperidine-4-yl)cyclohexanecarboxamide hydrochloride: is a chemical compound with the molecular formula C12H23ClN2O. It is a derivative of piperidine, a six-membered heterocyclic amine, and cyclohexanecarboxamide.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(Piperidine-4-yl)cyclohexanecarboxamide hydrochloride typically involves the reaction of piperidine with cyclohexanecarboxylic acid or its derivatives. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Analyse Chemischer Reaktionen

Types of Reactions: N-(Piperidine-4-yl)cyclohexanecarboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The piperidine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

Oxidation: N-oxides of the compound.

Reduction: Corresponding amines.

Substitution: Substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(Piperidine-4-yl)cyclohexanecarboxamide hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new chemical reactions .

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It can be employed in assays to investigate the binding affinity and activity of piperidine-based compounds .

Medicine: Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Wirkmechanismus

The mechanism of action of N-(Piperidine-4-yl)cyclohexanecarboxamide hydrochloride involves its interaction with specific molecular targets. Piperidine derivatives are known to bind to various receptors and enzymes in the body, modulating their activity. For example, some piperidine compounds act as inhibitors of enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters and subsequent physiological effects .

Vergleich Mit ähnlichen Verbindungen

N-(Piperidin-4-yl)benzamide: This compound has a similar structure but with a benzamide group instead of a cyclohexanecarboxamide group.

N-(Piperidin-4-yl)pyridine: This compound features a pyridine ring instead of a cyclohexane ring.

N-(Piperidin-4-yl)acetamide: This compound has an acetamide group instead of a cyclohexanecarboxamide group.

Uniqueness: N-(Piperidine-4-yl)cyclohexanecarboxamide hydrochloride is unique due to its specific combination of a piperidine ring and a cyclohexanecarboxamide group. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .

Biologische Aktivität

N-(Piperidine-4-yl)cyclohexanecarboxamide hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring attached to a cyclohexanecarboxamide structure. This unique configuration contributes to its biological activity, particularly in modulating various receptor pathways.

1. Anticonvulsant Activity

Research has indicated that this compound exhibits anticonvulsant properties. In animal models, the compound demonstrated efficacy in preventing seizures, suggesting its potential application in epilepsy treatment.

2. Antimicrobial Activity

The compound has shown moderate antibacterial and antifungal activities against specific strains. This suggests a promising role as an antimicrobial agent, warranting further investigation into its spectrum of activity and mechanism of action.

3. Antihypertensive Effects

Studies indicate that this compound may act as an antihypertensive agent. It has been shown to enhance blood flow in coronary, cerebral, and renal arteries, potentially benefiting patients with circulatory diseases. Its interaction with adrenergic receptors and calcium channels is believed to contribute to these effects.

4. Respiratory Applications

In preclinical models, this compound exhibited inhibitory effects on histamine-induced asthma models in guinea pigs, indicating potential for respiratory therapies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Receptor Modulation : The compound modulates calcium channels and interacts with adrenergic receptors, which may explain its antihypertensive effects.

- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, leading to increased neurotransmitter levels and subsequent physiological effects.

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of related piperidine derivatives:

| Study | Compound | Activity | IC₅₀ Value |

|---|---|---|---|

| Compound 16g | CCR5 Inhibitor | 25.73 nM | |

| Compound 47 | Antitumor (HepG2) | 0.25 µM | |

| N-(Piperidine-4-yl)cyclohexanecarboxamide HCl | Anticonvulsant | Not specified |

These findings highlight the compound's potential across various therapeutic areas, including antiviral and anticancer applications.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of cyclohexanecarboxylic acid derivatives with piperidine. This process allows for the creation of high-purity compounds suitable for pharmaceutical applications.

Eigenschaften

IUPAC Name |

N-piperidin-4-ylcyclohexanecarboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O.ClH/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11;/h10-11,13H,1-9H2,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMLSJWDRRZCQLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2CCNCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.